molecular formula C6H3ClN2 B057802 2-Chloro-4-cyanopyridine CAS No. 33252-30-1

2-Chloro-4-cyanopyridine

Cat. No. B057802
CAS RN: 33252-30-1
M. Wt: 138.55 g/mol
InChI Key: QRXBTPFMCTXCRD-UHFFFAOYSA-N
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Patent
US04255428

Procedure details

Sodium (20.8 g) was dissolved in methanol (285 ml), a solution of 2-chloro-4-cyanopyridine (115.53 g) in methanoldioxan (1:1, 850 ml) was added and the mixture was boiled under reflux for 21/2 hours and was allowed to cool. The mixture was filtered and the volume of the filtrate was reduced by evaporation in 200 ml and water (400 ml) was added. The solid which precipitated out was filtered off to give 2-methoxy-4-cyanopyridine (57.2 g, 51%), m.p. 93-95.5°.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
115.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[C:7]([C:9]#[N:10])[CH:6]=[CH:5][N:4]=1.[CH3:11][OH:12]>>[CH3:11][O:12][C:3]1[CH:8]=[C:7]([C:9]#[N:10])[CH:6]=[CH:5][N:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
285 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
115.53 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the volume of the filtrate was reduced by evaporation in 200 ml and water (400 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solid which precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 57.2 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.